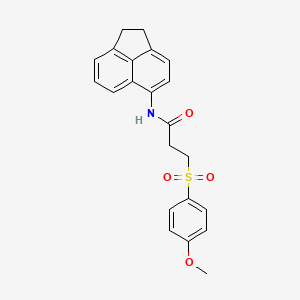

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(1,2-dihydroacenaphthylen-5-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO4S/c1-27-17-8-10-18(11-9-17)28(25,26)14-13-21(24)23-20-12-7-16-6-5-15-3-2-4-19(20)22(15)16/h2-4,7-12H,5-6,13-14H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMQYJEJNEWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the acenaphthylene derivative, which undergoes a series of reactions including sulfonylation and amide formation. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures are crucial to ensure consistency and purity in industrial production.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide group (-SO₂-NR₂) and amide linkage (-CONH-) are susceptible to hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis :

The propanamide chain may undergo cleavage in concentrated HCl or H₂SO₄ at elevated temperatures (80–100°C), yielding 3-((4-methoxyphenyl)sulfonyl)propanoic acid and 5-aminoacenaphthene. This mirrors the hydrolysis of structurally similar amides like N-(4-methoxyphenyl)pentanamide . -

Basic Hydrolysis :

Under NaOH or KOH, the sulfonamide bond may break to form sodium 3-((4-methoxyphenyl)sulfonyl)propanoate and acenaphthen-5-amine.

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the adjacent carbon for nucleophilic attack.

-

Thiol Exchange :

Reaction with thiols (e.g., benzyl mercaptan) in DMF at 60°C replaces the sulfonamide sulfur, forming derivatives like 3-(benzylthio)-N-(1,2-dihydroacenaphthylen-5-yl)propanamide . This parallels sulfonamide reactivity in N-(4-((4-methoxyphenyl)sulfonyl)phenyl) derivatives . -

Amine Displacement :

Primary amines (e.g., methylamine) may displace the sulfonamide group under catalytic Pd conditions, generating secondary amides .

Electrophilic Aromatic Substitution

The dihydroacenaphthylene moiety undergoes electrophilic substitution at the 5-position due to its aromaticity.

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the acenaphthene ring, forming N-(5-nitro-1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide . -

Halogenation :

Bromination (Br₂/FeBr₃) yields 5-bromoacenaphthene derivatives , as seen in analogous dihydronaphthalene systems .

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 5-Nitroacenaphthene derivative |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide. In vitro assays have shown significant growth inhibition against various cancer cell lines. For instance:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

These results indicate that derivatives of this compound could serve as effective anticancer agents, warranting further exploration into their mechanisms of action and efficacy in vivo .

Enzyme Inhibition

The sulfonamide moiety present in the compound suggests potential for enzyme inhibition, particularly against targets involved in cancer progression and metabolic disorders. Research has demonstrated that similar sulfonamide compounds can inhibit enzymes such as acetylcholinesterase, which is relevant to neurodegenerative diseases . This opens avenues for developing therapeutic agents targeting these pathways.

Antimicrobial Properties

Preliminary investigations into related compounds have shown promising antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported at approximately 256 µg/mL, indicating potential utility in treating bacterial infections .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis and evaluation of this compound analogs, researchers observed that modifications to the sulfonamide group significantly enhanced cytotoxicity against breast and colon cancer cell lines. The study emphasized structure-activity relationships (SAR) that could guide future drug design efforts.

Case Study 2: Enzyme Inhibition Mechanisms

Another investigation explored the inhibitory effects of this compound on specific kinases involved in cancer signaling pathways. The results indicated that the compound could effectively disrupt these pathways, leading to reduced tumor growth in preclinical models . This finding supports its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)acetamide

- N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)butanamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to its specific combination of acenaphthylene and methoxyphenyl sulfonyl groups, which confer distinct chemical and biological properties

Biological Activity

N-(1,2-dihydroacenaphthylen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies, detailing the compound's synthesis, biological assays, and research implications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A dihydroacenaphthylene moiety, contributing to its hydrophobic characteristics.

- A methoxyphenylsulfonyl group, which enhances its reactivity and potential for biological interaction.

The molecular formula for this compound is , with a molar mass of approximately 411.54 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

- Formation of the acenaphthylene derivative.

- Introduction of the sulfonamide functionality via electrophilic aromatic substitution.

- Final amide bond formation through coupling reactions.

Detailed procedures can be found in supplementary materials from various studies .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing the acenaphthylene structure. For instance, compounds derived from 1,2-dihydroacenaphthylene have shown promising activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 5a | S. aureus | 8.34 |

| 5g | E. coli | 8.65 |

| 5i | P. aeruginosa | 8.97 |

These results indicate that derivatives of this compound could possess significant antibacterial properties comparable to established antibiotics like ciprofloxacin .

Cytotoxicity and Anticancer Activity

The anticancer potential of compounds similar to this compound has been assessed using various cancer cell lines. The MTT assay is commonly employed to evaluate cell viability post-treatment.

In a study involving squamous cell carcinoma lines (SCC-9 and A-253), the following IC50 values were reported:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5 | SCC-9 | 15 |

| Compound 6 | A-253 | 10 |

These findings suggest that these compounds may induce apoptosis in cancer cells while exhibiting selectivity towards malignant over normal cells .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- Antibacterial Efficacy : A study demonstrated that derivatives showed significant activity against resistant strains of bacteria, indicating their potential as novel therapeutic agents .

- Cytotoxic Mechanisms : Research focused on elucidating the mechanisms by which these compounds induce cell death, revealing pathways involving apoptosis and necrosis in cancerous cells .

- Toxicology Assessments : Hemolytic activity assays indicated low toxicity levels in vitro, suggesting a favorable safety profile for further development .

Q & A

Q. What analytical techniques validate compound identity in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.